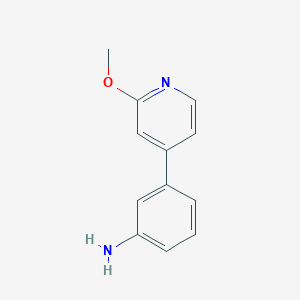

3-(2-Methoxypyridin-4-yl)aniline

描述

属性

分子式 |

C12H12N2O |

|---|---|

分子量 |

200.24 g/mol |

IUPAC 名称 |

3-(2-methoxypyridin-4-yl)aniline |

InChI |

InChI=1S/C12H12N2O/c1-15-12-8-10(5-6-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3 |

InChI 键 |

NXXMCYWNXYBRGF-UHFFFAOYSA-N |

规范 SMILES |

COC1=NC=CC(=C1)C2=CC(=CC=C2)N |

产品来源 |

United States |

准备方法

Suzuki-Miyaura Cross-Coupling Followed by Nitro Group Reduction

Overview:

A widely used and reliable method to prepare 3-(2-Methoxypyridin-4-yl)aniline involves a two-step sequence:

- Step 1: Suzuki-Miyaura cross-coupling between 3-nitrophenyl boronic acid and 2-methoxypyridin-4-yl halides.

- Step 2: Reduction of the nitro group to an aniline.

- Commercially available 3-nitrophenyl boronic acid undergoes palladium-catalyzed Suzuki coupling with 2-methoxypyridin-4-yl bromide or chloride under basic conditions, typically catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

- The resulting nitro-substituted intermediate is then subjected to transfer hydrogenation reduction using hydrazine hydrate and Raney nickel catalyst in ethanol, converting the nitro group to an amino group, yielding this compound in good yields (generally >70%).

- This method is reported in the synthesis of diarylurea derivatives and is favored for its mild conditions and relatively high efficiency.

Reaction Scheme Summary:

| Step | Reactants | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-nitrophenyl boronic acid + 2-methoxypyridin-4-yl bromide | Pd(PPh₃)₄, base, solvent (e.g., toluene/EtOH) | 3-(2-Methoxypyridin-4-yl)-nitrobenzene | 70-85 |

| 2 | Nitro intermediate + hydrazine hydrate | Raney Ni, ethanol, reflux | This compound | 75-90 |

Alternative Suzuki Coupling Starting from 3-Bromoaniline

Overview:

Another synthetic route involves reversing the coupling partners:

- Step 1: Suzuki coupling of 3-bromoaniline with 2-methoxypyridin-4-yl boronic acid.

- Step 2: Purification and direct use of the aniline product.

- This route avoids the reduction step, as the aniline is already present on the brominated aromatic ring.

- The reaction uses Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands under basic conditions.

- This method is useful when the boronic acid derivative of 2-methoxypyridin-4-yl is readily available or easier to handle.

Bromination of 2-Methoxypyridin-4-amine as a Precursor Step

Overview:

Synthesis of suitable halogenated pyridine derivatives is critical. Bromination of 2-methoxypyridin-4-amine at the 3-position provides 3-bromo-2-methoxypyridin-4-amine, a key intermediate for Suzuki coupling.

| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Methoxypyridin-4-amine | N-Bromosuccinimide (NBS) | Dichloromethane | 0°C to 25°C | 0.5-4 h | 89-96.6 | High purity, yellow oil or solid obtained |

- The reaction is typically performed by adding NBS to a cooled solution of 2-methoxypyridin-4-amine in dichloromethane.

- The product 3-bromo-2-methoxypyridin-4-amine is isolated by extraction and chromatography or recrystallization.

- This brominated amine is then used as the coupling partner in Suzuki reactions to form the target compound.

Summary Table of Key Preparation Methods

Research Findings and Notes

- The Suzuki coupling is the most reliable and commonly used method for constructing the carbon-carbon bond between the aniline ring and the methoxypyridine moiety.

- The reduction of the nitro group to an aniline is efficiently achieved by transfer hydrogenation, which is mild and avoids harsh conditions.

- The bromination of 2-methoxypyridin-4-amine is a critical step for preparing the halogenated pyridine coupling partner, with high yields reported under controlled temperatures.

- Attempts to use alternative cross-coupling catalysts such as Pd(OAc)₂ with S-Phos ligand have been successful in related systems but may require optimization for this specific compound.

- Industrial scale synthesis benefits from process optimization including temperature control, solvent choice, and catalyst loading to maximize yield and purity.

化学反应分析

Types of Reactions

3-(2-Methoxy-4-pyridinyl)benzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophiles like bromine (Br₂) and nitronium ion (NO₂⁺) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

科学研究应用

3-(2-Methoxy-4-pyridinyl)benzenamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 3-(2-Methoxy-4-pyridinyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs in the Malonate Family

Dimethyl 2-(2,4,6-Trimethoxybenzyl)malonate

- Substituents : 2,4,6-Trimethoxybenzyl group.

- Key Differences: The trimethoxy substitution enhances electron-donating effects but lacks the phenolic hydroxyl group, reducing hydrogen-bonding capacity.

- Synthesis: Prepared via nucleophilic substitution of halogenated malonates in methanol, similar to methods for other benzyl-substituted malonates .

- Applications : Used in electrooxidation reactions to synthesize halogenated derivatives .

Dimethyl 2-(4-Methylbenzylidene)malonate

- Substituents : 4-Methylbenzylidene (unsaturated benzyl group).

- Key Differences : The benzylidene group introduces conjugation, altering UV/Vis absorption and reactivity in Diels-Alder reactions.

- Crystal Structure: Monoclinic system with lattice parameters a = 14.0516 Å, b = 7.7446 Å, c = 12.5113 Å, β = 113.727°, and Z = 4 .

Dimethyl 2-Butyl-2-(3,5-Di-tert-butyl-4-hydroxybenzyl)malonate

- Substituents : Bulky 3,5-di-tert-butyl-4-hydroxybenzyl and butyl groups.

- Key Differences : Steric hindrance from tert-butyl groups reduces reactivity in nucleophilic substitutions but enhances thermal stability.

- Synthesis : Multi-step alkylation involving protection/deprotection of hydroxyl groups .

- Applications: Investigated for antioxidant properties due to the phenolic moiety .

Functional Group Analogues in Other Scaffolds

3',5-Dihydroxy-2-(4-hydroxybenzyl)-3-methoxybibenzyl (Compound 51)

- Scaffold : Bibenzyl (dihydrostilbene) backbone.

- Key Differences : The bibenzyl structure enables π-π stacking, while the 4-hydroxybenzyl and methoxy groups mimic the substitution pattern in the target malonate.

- Biological Activity: Isolated from Gymnadenia conopsea, exhibits antifungal and anti-inflammatory properties .

NU1025 (2-(4-Hydroxybenzyl)quinazolin-4(3H)-one)

- Scaffold: Quinazolinone core.

- Key Differences : The 4-hydroxybenzyl group is integrated into a heterocyclic system, enhancing DNA-binding affinity.

- Synthesis: Achieved via cyclization of 2-amino-3-methoxybenzamide with acetaldehyde, followed by demethylation .

- Applications : Potent PARP inhibitor with antitumor activity .

Comparative Analysis Table

*Calculated based on molecular formulae.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。